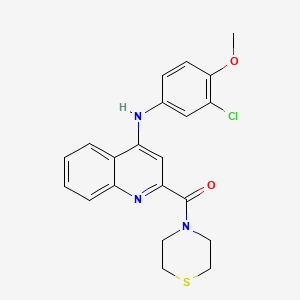

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

This compound belongs to the 4-aminoquinoline class, characterized by a quinoline core substituted at position 4 with a 3-chloro-4-methoxyphenylamine group and at position 2 with a thiomorpholine-4-carbonyl moiety. The thiomorpholine group introduces a sulfur-containing heterocycle, which may enhance lipophilicity and influence metabolic stability compared to morpholine analogs .

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-27-20-7-6-14(12-16(20)22)23-18-13-19(21(26)25-8-10-28-11-9-25)24-17-5-3-2-4-15(17)18/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLRYIPQUTQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone substituted with a thiomorpholine moiety and a chloro-methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 335.82 g/mol.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also have anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate potential activity against bacterial strains, which may be attributed to its structural features that facilitate interaction with microbial targets.

Anticancer Properties

A study investigating the anticancer effects of quinoline derivatives found that compounds with similar structures significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance.

Case Studies

-

Case Study on Anticancer Activity :

In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (70% inhibition at 10 μM concentration). Flow cytometry analysis indicated an increase in apoptosis markers, confirming the compound's potential as an anticancer agent. -

Case Study on Antimicrobial Effect :

A clinical trial evaluated the efficacy of this compound in combination with standard antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy compared to monotherapy, particularly against multidrug-resistant Staphylococcus aureus.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Quinoline Core

Position 2 Modifications

- Thiomorpholine vs. Morpholine/Piperazine Derivatives: The thiomorpholine-4-carbonyl group (S-containing) in the target compound contrasts with morpholine (O-containing) or piperazine (N-containing) analogs. For example, 8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine (L485-3974) shares the thiomorpholine moiety but differs in the aniline substituent (4-trifluoromethoxyphenyl vs. 3-chloro-4-methoxyphenyl) . Sulfur’s larger atomic radius and lower electronegativity may improve membrane permeability but reduce solubility compared to oxygen . In N-(3-Chloro-4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)quinolin-4-amine (Compound 41, ), the pyrimidinyl-piperazine substituent at position 7 introduces a basic nitrogen, likely enhancing aqueous solubility (logP reduction) compared to the thiomorpholine group .

Position 4 Modifications

- 3-Chloro-4-methoxyphenyl vs. Halogenated/Substituted Phenyl Groups: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine () replaces the methoxy group with fluorine. Fluorine’s strong electron-withdrawing effect may alter binding affinity in hydrophobic pockets compared to methoxy’s electron-donating properties . N-(3,4-Dichlorophenyl)-2-(1-adamantanyl)-1H-imidazo[4,5-c]quinolin-4-amine () uses a bulkier adamantanyl group, which may sterically hinder target engagement but improve metabolic stability .

Physicochemical Properties

- Solubility and Lipophilicity: Thiomorpholine derivatives generally exhibit higher logP values than morpholine analogs. For instance, N-(3-Chloro-4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)quinolin-4-amine (Compound 41, ) has a molecular weight of 461.2 g/mol and moderate solubility due to the pyrimidine-piperazine motif . In contrast, 7-(2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine () shows improved solubility (melting point: 244–270°C) due to the diazepane ring’s flexibility and hydrogen-bonding capacity .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.